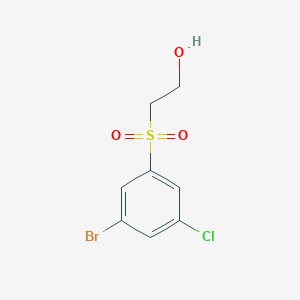

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol

Descripción

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol (CAS: 1935263-17-4) is a halogenated aromatic compound featuring a benzene ring substituted with bromo (3-position) and chloro (5-position) groups. The sulfonyl (-SO₂-) group bridges the benzene ring to an ethanol (-CH₂CH₂OH) moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₈H₈BrClO₃S, with a molecular weight of approximately 299.5 g/mol. The compound is commercially available as a research chemical .

Propiedades

IUPAC Name |

2-(3-bromo-5-chlorophenyl)sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO3S/c9-6-3-7(10)5-8(4-6)14(12,13)2-1-11/h3-5,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHXVVOIOZQIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

The synthesis of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol generally begins with halogenated benzene derivatives such as 3-bromo-5-chloronitrobenzene or 3-bromo-5-chlorophenol. These intermediates are crucial for introducing the bromo and chloro substituents at the correct positions on the benzene ring.

- 3-Bromo-5-chlorophenol is commonly prepared by hydrolysis of bromo-chloronitrobenzene derivatives under controlled conditions, yielding the phenol with moderate to good yields (50-56%) and purity (~83-86% by HPLC).

- Reduction of 3-bromo-5-chloronitrobenzene to 3-bromo-5-chloroaniline is achieved via catalytic hydrogenation using Raney-Nickel with ammonium formate or by chemical reduction with stannous chloride or iron powder in acidic media, with yields ranging from 79% to 93% and high purity (HPLC >90%).

Coupling with Ethanol or Ethanol Derivatives to Form this compound

The sulfonyl chloride intermediate is then reacted with ethanol or ethanol derivatives to form the sulfonyl-ethanol compound.

- This nucleophilic substitution is performed in solvents such as dichloromethane or acetonitrile under mild conditions (0-40°C).

- The reaction may be catalyzed or facilitated by bases such as triethylamine or DBU to scavenge hydrochloric acid formed during the reaction.

- Purification is typically achieved by aqueous workup followed by extraction and chromatographic techniques to isolate the pure this compound.

Optimized Reaction Conditions and Yields

A recent study on analogous sulfonylation reactions provides detailed optimization data relevant to this synthesis:

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Solvent | Acetonitrile (MeCN) | Up to 80 | Best yields with DBU base at 70°C |

| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 68-80 | Optimal loading 2.5-15 equiv |

| Temperature | 20-70°C | - | Higher temperatures favor yield but must avoid decomposition |

| Reaction Time | 12 hours | - | Monitored by TLC |

| Workup | Aqueous NH4Cl and NaHCO3 washes | - | Removes acidic byproducts |

| Purification | Column chromatography | - | Using hexane/toluene/acetonitrile mixtures |

These conditions, adapted to the sulfonylation of halogenated benzene derivatives with ethanol, yield the target compound in moderate to good yields (~60-80%) after purification.

Summary Table of Preparation Steps

Additional Notes and Considerations

- The presence of both bromine and chlorine substituents requires careful control of reaction conditions to avoid side reactions such as dehalogenation or unwanted substitution.

- The sulfonylation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of sulfonyl chloride intermediates.

- Purification by column chromatography is essential to separate the desired sulfonyl-ethanol from unreacted starting materials and side products.

- Alternative reduction methods for the nitro group include catalytic hydrogenation or chemical reductions, with choice depending on scale and available equipment.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

Substitution: Products with different halogen or functional groups replacing the bromine or chlorine atoms.

Oxidation: Aldehydes or carboxylic acids derived from the ethanol group.

Reduction: Sulfides formed from the reduction of the sulfonyl group.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol serves as a versatile building block for the development of more complex molecules. It can be utilized in:

- Coupling Reactions: As a sulfonylating agent for nucleophilic substitutions.

- Functionalization: To introduce various functional groups into aromatic compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines to form sulfonamide derivatives | Sulfonamides |

| Coupling Reactions | Forms biaryl compounds through cross-coupling | Biaryl ethers |

| Hydrolysis | Converts to phenolic compounds under acidic conditions | Hydroxybenzenes |

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and drug design:

- Enzyme Inhibition Studies: Its sulfonyl group can interact with active sites of enzymes, making it a candidate for developing inhibitors.

- Biological Assays: It can be used as a probe in biochemical assays to study enzyme kinetics.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific kinases involved in cancer pathways. The results demonstrated that the compound effectively inhibited kinase activity, suggesting its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is being explored for its role in developing new pharmaceuticals:

- Anticancer Agents: Its ability to inhibit specific enzymes makes it a candidate for further development as an anticancer drug.

- Anti-inflammatory Drugs: The compound's structure suggests potential anti-inflammatory properties, warranting further investigation.

Table 2: Potential Therapeutic Applications

| Application Type | Description | Current Research Status |

|---|---|---|

| Anticancer | Inhibits kinase activity associated with tumor growth | Preclinical studies ongoing |

| Anti-inflammatory | Modulates inflammatory pathways | Early-stage research |

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Key Observations:

Functional Groups: The target compound’s sulfonyl-ethanol group distinguishes it from benzyl alcohol analogs (e.g., (2-Bromo-5-chlorophenyl)methanol), which lack the sulfonyl bridge. Compared to 2-(3-Bromophenyl)ethanesulfonyl chloride, the ethanol group replaces the reactive chloride, reducing electrophilicity and altering solubility .

Molecular Weight and Solubility: The sulfonyl-ethanol derivative has a higher molecular weight (~299.5 g/mol) than benzyl alcohol analogs (~221.5 g/mol), impacting solubility in non-polar solvents. Like its analogs, the compound is likely soluble in polar aprotic solvents (e.g., DMSO) and methanol, as seen in structurally similar alcohols .

Reactivity and Applications: The sulfonyl group can act as a leaving group or participate in nucleophilic substitutions, making the compound useful in synthesizing sulfonamides or sulfonate esters. Benzyl alcohol analogs are prone to oxidation (forming aldehydes) or esterification, whereas the sulfonyl-ethanol derivative may exhibit stability in acidic/basic conditions due to the sulfonyl group’s electron-withdrawing effect .

Research Findings and Industrial Relevance

- Synthetic Utility : The sulfonyl group in the target compound aligns with reactive dye chemistry, where sulfonated intermediates are critical for covalent bonding to substrates .

- The ethanol group likely reduces acute toxicity compared to chloride derivatives .

- Pharmaceutical Potential: Benzyl alcohol analogs are intermediates in drug synthesis (e.g., antipsychotics or antifungals). The target compound’s sulfonyl-ethanol structure could be explored for prodrug development or as a polar moiety in drug design .

Actividad Biológica

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is a sulfonyl-containing compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a chlorine atom attached to a benzene ring, which is further linked to a sulfonyl group and an ethanol moiety. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's binding affinity to these targets, while the halogen substituents may modulate its reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly in Gram-positive bacteria.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer).

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Induction of apoptosis via BAX upregulation |

| A549 | 12.3 | Inhibition of VEGF-mediated signaling |

These findings indicate that the compound may inhibit tumor growth through multiple pathways, including apoptosis and anti-angiogenic effects.

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial activity of several benzenesulfonamide derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its use in treating bacterial infections .

- Investigation into Anticancer Mechanisms : Another study focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, highlighting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.